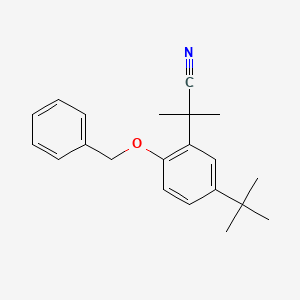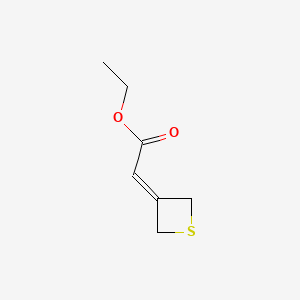
Ethyl 2-(thietan-3-ylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(thietan-3-ylidene)acetate is a chemical compound with the molecular formula C7H10O2S . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of Ethyl 2-(thietan-3-ylidene)acetate consists of a thietane ring attached to an ethyl acetate group . The compound has a molecular weight of 158.22 .Physical And Chemical Properties Analysis
Ethyl 2-(thietan-3-ylidene)acetate is a liquid at room temperature . The compound is sealed in dry storage at room temperature .Wissenschaftliche Forschungsanwendungen
Anti-Aggregation Activity : Ethyl 2-(thietan-3-ylidene)acetate derivatives exhibit anti-aggregation activity. This was demonstrated in a study where acetate salts containing thietanyl and dioxothietanyl rings were synthesized and shown to have anti-aggregation properties (Gurevich et al., 2020).
Biological Activity : Compounds derived from Ethyl 2-(thietan-3-ylidene)acetate have been assessed for various biological activities, including antiplatelet, anticoagulation, antioxidant, and anti-inflammatory effects. Some derivatives exhibited promising antiplatelet and antioxidant properties (Gurevich et al., 2020).
Crystal Structure Analysis : The crystal structure of Ethyl 2-(thietan-3-ylidene)acetate-related compounds has been studied, providing insights into their molecular arrangement and potential applications in material science (Boukhedena et al., 2018).
Immunotropic Activity : Derivatives containing thietane cycles have been synthesized and evaluated for immunotropic activity, contributing to the development of new immunomodulatory drugs (Khaliullin et al., 2004).
Pyrrholothiazole Synthesis : Ethyl 2-(thietan-3-ylidene)acetate is used in the synthesis of pyrrolo[2,1-b]thiazol-3-one derivatives, with applications in organic synthesis and potentially in pharmaceuticals (Tverdokhlebov et al., 2005).
Diuretic Pharmacology : Ethyl 2-(thietan-3-ylidene)acetate (Etozolin) has been studied for its diuretic properties, showing low toxicity and potent diuretic effects, which are beneficial in treating conditions like hypertension (Herrmann et al., 1977).
Wine Analysis : Ethyl propiolate derivatisation, a technique related to Ethyl 2-(thietan-3-ylidene)acetate, has been used for analyzing varietal thiols in wine, enhancing the understanding of wine chemistry (Herbst-Johnstone et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 2-(thietan-3-ylidene)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2S/c1-2-9-7(8)3-6-4-10-5-6/h3H,2,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIMIBQKAIDZFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CSC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(thietan-3-ylidene)acetate | |
CAS RN |
1223573-30-5 |
Source


|
| Record name | ethyl 2-(thietan-3-ylidene)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

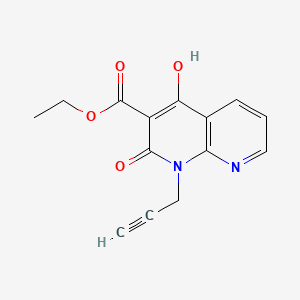
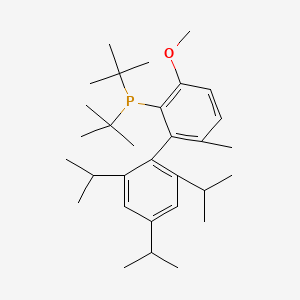
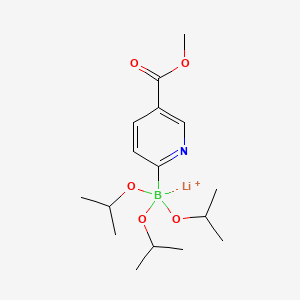
![1'-Benzyl-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidin]-4(5H)-one](/img/structure/B567269.png)

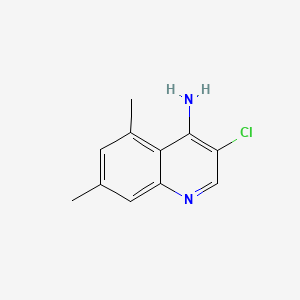

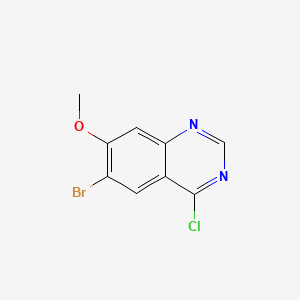
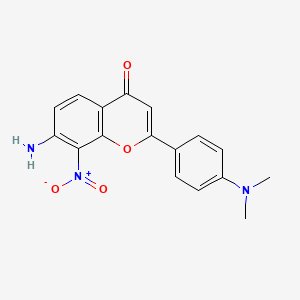
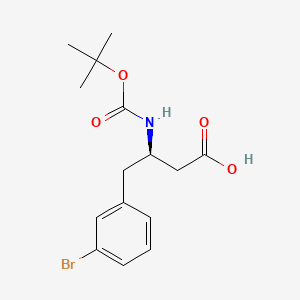
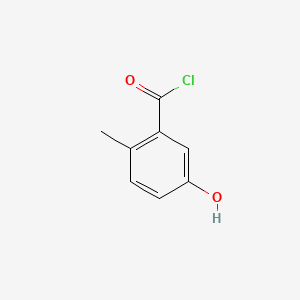
![(R)-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid](/img/structure/B567285.png)

